![molecular formula C10H17N3 B1490374 2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine CAS No. 2091200-77-8](/img/structure/B1490374.png)
2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine
Overview
Description
“2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1489606-52-1 . It has a molecular weight of 151.21 . The compound is also known by other names such as “2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-aMine” and "2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" .
Molecular Structure Analysis
The Inchi Code for this compound is “1S/C8H13N3/c1-2-11-8(9)6-4-3-5-7(6)10-11/h2-5,9H2,1H3” and the Inchi Key is "JCSTZHRHGHKPAO-UHFFFAOYSA-N" . This provides a unique identifier for the compound and can be used to generate its molecular structure.
Scientific Research Applications
Catalysis and Polymerization
One significant application involves the use of pyrazolylamine ligands in catalyzing the oligomerization or polymerization of ethylene. Research demonstrates that different pyrazolylamine ligands, when activated with aluminum co-catalysts and nickel complexes, can catalyze the formation of various polyethylene types, including high molecular weight linear high-density polyethylene. This process's efficiency depends on the co-catalyst and solvent used, showcasing the compound's potential in polymer science and engineering (Obuah et al., 2014).
Copolymerization of CO2 and Cyclohexene Oxide
The compound has also been explored in the copolymerization of CO2 and cyclohexene oxide to produce poly(cyclohexene carbonate), indicating its role in creating sustainable and environmentally friendly polymers. This application is crucial for advancing green chemistry, as it provides a method to utilize CO2, a greenhouse gas, as a raw material (Matiwane et al., 2020).
Anticancer Agents
Another area of application is in the development of anticancer agents. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity, suggesting potential as anticancer agents. This area of research is particularly promising for developing new treatments and understanding cancer biology at the molecular level (Alam et al., 2018).
Antimicrobial Activity
Additionally, the synthesis of new derivatives has been linked to antimicrobial activities. Studies involving the synthesis of certain pyrazole-containing compounds have indicated their effectiveness against common pathogenic bacteria, offering insights into new pathways for developing antibacterial and antifungal agents. This research contributes to the ongoing search for new antimicrobial compounds in response to rising antibiotic resistance (Asif et al., 2021).
properties
IUPAC Name |
2-(2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(6-7-11)8-4-3-5-9(8)12-13/h2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOALUPNZCWJMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



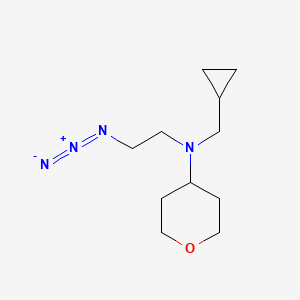
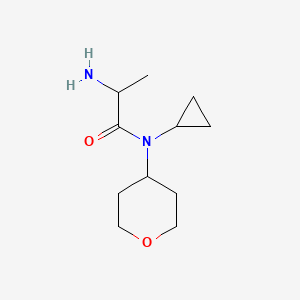
![2-(2-Aminoethyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1490294.png)
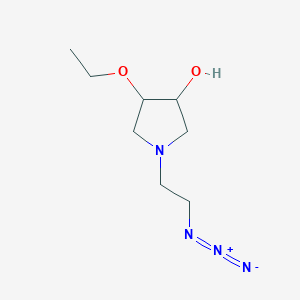
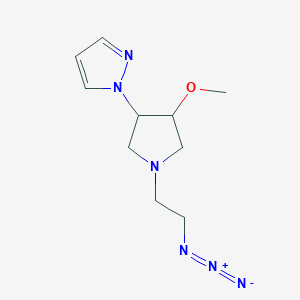
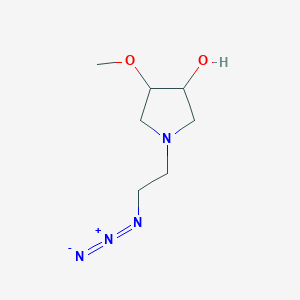
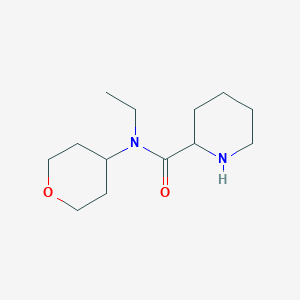

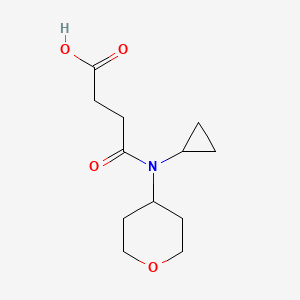
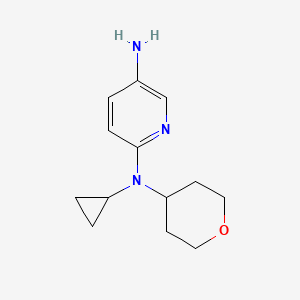
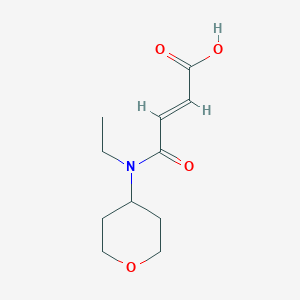

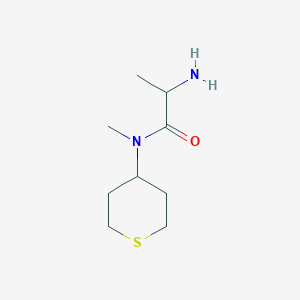
![2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490311.png)